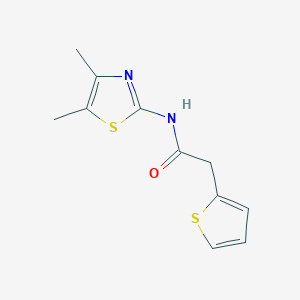![molecular formula C14H19ClN2O4S B4846490 ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4846490.png)
ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonyl-containing piperazine derivatives and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in the inflammatory response and cancer progression. By inhibiting these enzymes, ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate may exert its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been found to inhibit the migration and invasion of cancer cells by suppressing the activity of MMPs. Furthermore, it has been shown to protect neurons from oxidative stress-induced damage and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate in lab experiments include its high purity and good yield, as well as its potential therapeutic properties. However, its limitations include its high cost and limited availability. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-viral properties and its potential use in the treatment of viral infections. Furthermore, its potential use in combination with other anti-cancer agents should also be explored. Finally, further studies are needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
Ethyl 4-[(2-chlorobenzyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methylsulfonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-14(18)16-7-9-17(10-8-16)22(19,20)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOMULOTMUREE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-chlorobenzyl)sulfonyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-chlorophenyl)benzamide](/img/structure/B4846420.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4846424.png)
![5-ethyl-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-3-thiophenecarboxamide](/img/structure/B4846430.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4846442.png)
![1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline](/img/structure/B4846449.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4846454.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4846455.png)
![1-methyl-5-[4-(methylthio)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4846467.png)
![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4846472.png)

![N-(4-fluorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4846486.png)
![N-(2-chlorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4846497.png)

![1-(4-methylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4846519.png)